molecular formula C13H14FN3O B7516645 N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide

Cat. No. B7516645
M. Wt: 247.27 g/mol
InChI Key: MZXQBSZPHJMPIF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide (DMF) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMF is a pyrazole-based derivative that has been shown to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is not fully understood. However, it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, and its activation has been shown to have a range of beneficial effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is also stable and has a long shelf life, making it suitable for long-term storage. However, N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as multiple sclerosis and psoriasis. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide and to explore its potential applications in various fields of medicine.
Conclusion:
N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide is a synthetic compound that has shown promise in scientific research due to its potential applications in various fields of medicine. Its ability to modulate the immune system and reduce inflammation makes it a promising candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide and to explore its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antitumor effects. N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide has also been investigated for its neuroprotective properties and its ability to modulate the immune system.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-4-5-10(7-11(8)14)13(18)15-12-6-9(2)16-17(12)3/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQBSZPHJMPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-3-fluoro-4-methylbenzamide

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